5-(Cycloheptylsulfamoyl)-2-methoxybenzamide
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Overview
Description
5-(Cycloheptylsulfamoyl)-2-methoxybenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a cycloheptylsulfamoyl group and a methoxy group, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cycloheptylsulfamoyl)-2-methoxybenzamide typically involves a multi-step process. One common method starts with the nitration of 2-methoxybenzoic acid to introduce a nitro group. This is followed by reduction to form the corresponding amine. The amine is then reacted with cycloheptylsulfonyl chloride under basic conditions to yield the desired sulfamoyl derivative. The final step involves the amidation of the sulfamoyl derivative with an appropriate amine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Cycloheptylsulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially leading to further oxidation products.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated benzamide, while reduction of a nitro group results in an amine derivative.
Scientific Research Applications
5-(Cycloheptylsulfamoyl)-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate enzyme interactions and protein binding due to its unique structure.
Industry: It may be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Cycloheptylsulfamoyl)-2-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The cycloheptylsulfamoyl group can enhance binding affinity to certain proteins, while the methoxy group may influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(Cyclohexylsulfamoyl)-2-methoxybenzamide: Similar structure but with a cyclohexyl group instead of cycloheptyl.
5-(Cyclopentylsulfamoyl)-2-methoxybenzamide: Features a cyclopentyl group, leading to different steric and electronic properties.
Uniqueness
5-(Cycloheptylsulfamoyl)-2-methoxybenzamide is unique due to the presence of the cycloheptyl group, which imparts distinct steric effects and influences the compound’s reactivity and binding properties. This uniqueness makes it a valuable compound for specific research applications where these properties are advantageous.
Properties
IUPAC Name |
5-(cycloheptylsulfamoyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-21-14-9-8-12(10-13(14)15(16)18)22(19,20)17-11-6-4-2-3-5-7-11/h8-11,17H,2-7H2,1H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNRLSNJWVKIRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCCC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49825234 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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